molecular formula C16H12N2O4 B12488051 2-(2,5-Dimethylphenyl)-4-nitroisoindole-1,3-dione

2-(2,5-Dimethylphenyl)-4-nitroisoindole-1,3-dione

Cat. No.: B12488051
M. Wt: 296.28 g/mol
InChI Key: ICZNHRBXCSGDDY-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-4-nitroisoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a nitro group and a dimethylphenyl group attached to the isoindole ring. Isoindole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)-4-nitroisoindole-1,3-dione typically involves the reaction of 2,5-dimethylphenylamine with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting intermediate is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)-4-nitroisoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: 2-(2,5-Dimethylphenyl)-4-aminoisoindole-1,3-dione.

    Substitution: Halogenated or nitrated derivatives of the original compound.

    Hydrolysis: 2,5-Dimethylphenylamine and phthalic acid derivatives.

Scientific Research Applications

2-(2,5-Dimethylphenyl)-4-nitroisoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for the treatment of various diseases.

    Industry: Used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)-4-nitroisoindole-1,3-dione involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, disrupting cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dimethylphenyl)-4-aminoisoindole-1,3-dione: A reduced form of the compound with similar structural features.

    2-(2,5-Dimethylphenyl)-4-chloroisoindole-1,3-dione: A halogenated derivative with different reactivity.

    2-(2,5-Dimethylphenyl)-4-methylisoindole-1,3-dione: A methylated derivative with altered chemical properties.

Uniqueness

2-(2,5-Dimethylphenyl)-4-nitroisoindole-1,3-dione is unique due to the presence of both a nitro group and a dimethylphenyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C16H12N2O4/c1-9-6-7-10(2)13(8-9)17-15(19)11-4-3-5-12(18(21)22)14(11)16(17)20/h3-8H,1-2H3

InChI Key

ICZNHRBXCSGDDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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